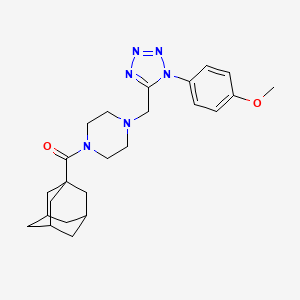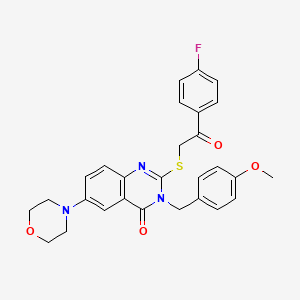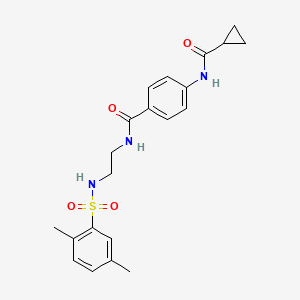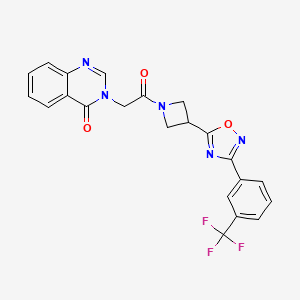
(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organoboron compounds, specifically boronic acids . Boronic acids are highly valuable building blocks in organic synthesis . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been well studied. The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Protodeboronation of pinacol boronic esters is a method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and a carbon atom . The exact structure of “(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid” is not provided in the search results.Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. One notable reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Copper-Catalyzed Synthesis of Sulfonamides
(Yiding Chen et al., 2018) demonstrated a novel method for sulfonamide synthesis, combining aryl boronic acids, amines, and sulfur dioxide using a Cu(II) catalyst. This approach facilitates the synthesis of a broad range of sulfonamides, including drug fragments.
Hypochlorous Acid Detection
(Shi-Rong Liu et al., 2013) developed a boron dipyrromethene-based probe for detecting hypochlorous acid (HOCl), a compound relevant in immunology and cellular defense. The reaction mechanism involves oxidation of methyl phenyl sulfide, resulting in a significant fluorescence increase.
Nickel-Catalyzed Sulfination
(Pui Kin Tony Lo et al., 2019) reported on a redox-neutral Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, efficiently converting them into sulfinate salts. These salts are pivotal in synthesizing sulfonyl-containing groups, including sulfonamides and sulfones.
Boronic Acid Catalysis
(D. Hall, 2019) explored the use of boronic acids as catalysts in organic reactions. Boronic acids can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions, including the formation of amides and carbocation intermediates.
Synthesis and Antiviral Activity
(Zhuo Chen et al., 2010) synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds exhibited certain antiviral activities, notably against the tobacco mosaic virus.
Aryl Methyl Sulfone Construction
(Ming Wang et al., 2019) developed a method for constructing methyl sulfones from boronic acids, sodium metabisulfite, and dimethyl carbonate. This eco-friendly approach allows for the synthesis of diverse functional methyl sulfones, including pharmaceutical modifications.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .
Mode of Action
In the context of SM cross-coupling reactions, (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific organic compounds involved in the reaction.
Result of Action
As a reagent in sm cross-coupling reactions, this compound would contribute to the formation of new carbon-carbon bonds . The resulting molecules could have various effects depending on their structure and the context in which they are used.
Propriétés
IUPAC Name |
[4-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRZBVOAFRGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2915721.png)
![9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2915722.png)

![1-[[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl]benzotriazole](/img/structure/B2915726.png)
![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2915735.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)


